molecular formula C8H11NO4 B2774715 3-(2,6-Dioxopiperidin-1-yl)propanoic acid CAS No. 94497-33-3

3-(2,6-Dioxopiperidin-1-yl)propanoic acid

Cat. No. B2774715
CAS RN: 94497-33-3
M. Wt: 185.179
InChI Key: LRSYPIMZSNLPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-Dioxopiperidin-1-yl)propanoic acid (DPA) is an organic compound that has a wide range of biological and chemical applications. It is a white, crystalline solid with a melting point of 97-98°C. DPA is a versatile molecule that has been used for a variety of purposes, including drug delivery, enzyme inhibition, and protein engineering. DPA is also a useful reagent for the synthesis of other compounds.

Scientific Research Applications

Medicinal Chemistry and Drug Development

  • Anticonvulsant and Antinociceptive Activity : Research has demonstrated the potential of new hybrid molecules derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids as hybrid anticonvulsants. These compounds, by joining fragments of well-known antiepileptic drugs (AEDs) like ethosuximide, levetiracetam, and lacosamide, have shown promising anticonvulsant properties in preclinical models. Compound 15, in particular, displayed a safety profile comparable or superior to several clinically relevant AEDs, with significant activity across multiple seizure models (Kamiński et al., 2016).

  • Antimicrobial Drug Development : The molecular similarity of 3-Quinolin-4-one propanoic acids with fluoroquinolone antibiotics highlights their potential as scaffolds for creating antimicrobial drugs. Analytical methods for quality control of these compounds have been developed, emphasizing their importance in the search for new antibiotics amid increasing microbial resistance (Zubkov et al., 2016).

Organic Synthesis and Chemical Biology

  • Non-Purine Xanthine Oxidase Inhibitors : Derivatives of morpholine-diones, such as 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione, have been evaluated as inhibitors of xanthine oxidase (XO), showing excellent inhibitory activity. These compounds, besides inhibiting XO, also significantly suppressed the activation of the nuclear factor of κB (NF-κB), suggesting their potential use in treating conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).

  • TNF-α Inhibitory Activity : Novel N-substituted 3-(phthalimidin-2-yl)-2,6-dioxopiperidines and 3-substituted 2,6-dioxopiperidines have been synthesized and evaluated as inhibitors of tumor necrosis factor-α (TNF-α) synthesis. These compounds, especially N-dithiophthalimidomethyl-3-(phthalimidin-2-yl)-2,6-dioxopiperidine, showed potent TNF-α lowering activity with minimal cellular toxicity, indicating their potential in treating neuroinflammation associated with neurodegenerative disorders (Luo et al., 2011).

Materials Science

  • Renewable Building Blocks for Polybenzoxazine : Phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This novel approach using phloretic acid offers a sustainable alternative to phenol, enabling the specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules for a wide range of applications (Trejo-Machin et al., 2017).

properties

IUPAC Name

3-(2,6-dioxopiperidin-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c10-6-2-1-3-7(11)9(6)5-4-8(12)13/h1-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSYPIMZSNLPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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